molecular formula C13H24N2O B12087006 4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine

4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine

Katalognummer: B12087006
Molekulargewicht: 224.34 g/mol
InChI-Schlüssel: SMKYMOCENRNYFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Morpholinomethyl)bicyclo[222]octan-1-amine is a bicyclic amine compound with a unique structure that includes a morpholine ring attached to a bicyclo[222]octane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine typically involves the reaction of bicyclo[2.2.2]octan-1-amine with formaldehyde and morpholine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the morpholinomethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a potential ligand for binding studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine involves its interaction with molecular targets through its functional groups. The morpholinomethyl group can participate in hydrogen bonding, while the bicyclic framework provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity for various targets, such as enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[2.2.2]octan-1-amine: This compound lacks the morpholinomethyl group and has different chemical properties and reactivity.

    4-Aminobicyclo[2.2.2]octan-2-one: This compound has a similar bicyclic structure but with an amino group and a ketone functional group.

Uniqueness

4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility, reactivity, and potential for forming specific interactions with molecular targets, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C13H24N2O

Molekulargewicht

224.34 g/mol

IUPAC-Name

4-(morpholin-4-ylmethyl)bicyclo[2.2.2]octan-1-amine

InChI

InChI=1S/C13H24N2O/c14-13-4-1-12(2-5-13,3-6-13)11-15-7-9-16-10-8-15/h1-11,14H2

InChI-Schlüssel

SMKYMOCENRNYFR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1(CC2)CN3CCOCC3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.